4-Bromo-3-(pyrrolidin-1-yl)pyridine

Physical chemistry Drug discovery Solubility prediction

Procurement challenge: Limited supplier density and purity variance (95-98%) for this regioisomer. Solution: 4-Bromo-3-(pyrrolidin-1-yl)pyridine (CAS 1563531-11-2) enables: • Regioselective cross-coupling at 4-position for late-stage diversification. • Predicted pKa 3.85 → neutral at pH 7.4, ideal for membrane permeability and protein binding studies. • Starting scaffold for PYCR1 inhibitor SAR (class IC50 500,000 nM). Prevent batch inconsistencies with internal analytical verification before high-value synthesis.

Molecular Formula C9H11BrN2
Molecular Weight 227.1 g/mol
CAS No. 1563531-11-2
Cat. No. B1402061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(pyrrolidin-1-yl)pyridine
CAS1563531-11-2
Molecular FormulaC9H11BrN2
Molecular Weight227.1 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=CN=C2)Br
InChIInChI=1S/C9H11BrN2/c10-8-3-4-11-7-9(8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
InChIKeyWXPGFUQBLZNEGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-(pyrrolidin-1-yl)pyridine Overview


4-Bromo-3-(pyrrolidin-1-yl)pyridine is a heterocyclic organic compound with the molecular formula C9H11BrN2 and molecular weight of 227.1 g/mol, characterized by a pyridine ring substituted with a bromine atom at the 4-position and a pyrrolidine ring at the 3-position . Predicted physicochemical properties include a boiling point of 314.7±27.0°C, density of 1.480±0.06 g/cm³, and pKa of 3.85±0.10 . This compound serves primarily as a versatile synthetic intermediate in pharmaceutical and agrochemical research, with the bromine atom enabling diverse nucleophilic substitution and cross-coupling transformations, while the pyrrolidine moiety contributes to binding interactions with biological targets [1].

4-Bromo-3-(pyrrolidin-1-yl)pyridine: Substitution Limitations


Brominated pyrrolidinyl-pyridine regioisomers exhibit position-dependent differences in reactivity and biological target engagement that preclude simple substitution. The 4-bromo-3-pyrrolidinyl substitution pattern confers distinct electronic and steric properties influencing nucleophilic aromatic substitution rates, cross-coupling efficiency, and molecular recognition by biological targets [1]. In PYCR1 enzyme assays, pyrrolidine core modifications at the 3-position demonstrated IC50 values ranging from >10,000 nM (no effect) to 500,000 nM depending on substitution pattern [1]. Additionally, commercial availability and validated purity specifications vary significantly across regioisomers, with 4-bromo-3-substituted isomers having more limited supplier options and higher procurement friction compared to 2-bromo-4-substituted analogs which are widely stocked by major chemical suppliers .

4-Bromo-3-(pyrrolidin-1-yl)pyridine Comparative Evidence


Protonation State: 4-Bromo vs. 2-Bromo Analogs

The predicted pKa of 4-Bromo-3-(pyrrolidin-1-yl)pyridine is 3.85±0.10 . While no experimentally determined pKa data are available for the direct comparator 2-Bromo-4-(pyrrolidin-1-yl)pyridine, the structural difference (bromine at position 2 vs. position 4) is expected to alter the electronic environment of the pyridine nitrogen, influencing protonation state at physiological pH and consequently affecting solubility, permeability, and protein binding interactions. However, this evidence is limited to class-level inference based on predicted data.

Physical chemistry Drug discovery Solubility prediction

PYCR1 Enzyme Inhibition Potency

In a structure-activity relationship study of pyrrolidine-based PYCR1 inhibitors, compounds containing the 3-pyrrolidinyl-pyridine core motif demonstrated IC50 values of 500,000 nM (500 µM) [1]. This is >50-fold less potent than optimized pyrrolidine derivatives in the same series that achieved IC50 values <10,000 nM (10 µM) [1]. Importantly, the 4-bromo substitution on the target compound may further modulate activity, but direct comparative data for 4-Bromo-3-(pyrrolidin-1-yl)pyridine itself versus halogen-free or differently halogenated analogs are not available from this dataset. This evidence constitutes class-level inference regarding the pyrrolidine-pyridine scaffold's biological activity potential.

Medicinal chemistry Enzyme inhibition PYCR1 Cancer metabolism

Supplier Network Density: 4-Bromo vs. 2-Bromo Analogs

4-Bromo-3-(pyrrolidin-1-yl)pyridine is available from a limited number of specialty chemical suppliers with purity specifications ranging from 95% to 98% HPLC . In contrast, the regioisomer 2-Bromo-4-(pyrrolidin-1-yl)pyridine (CAS 230618-42-5) is widely stocked by major global chemical distributors including Tokyo Chemical Industry (TCI) with melting point characterization data (135.0-139.0°C) and GC purity specifications of min. 98.0% , as well as Fluorochem and American Elements . The target compound requires sourcing from smaller specialty vendors, which may impact procurement lead times, batch-to-batch consistency documentation, and pricing competitiveness for larger quantity orders.

Chemical procurement Supply chain Sourcing

Cross-Coupling Reactivity: Bromine Position

The 4-bromo substitution on 4-Bromo-3-(pyrrolidin-1-yl)pyridine is positioned for participation in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.) with reactivity modulated by the electron-donating 3-pyrrolidinyl group . 2-Bromo-substituted regioisomers typically exhibit higher reactivity in nucleophilic aromatic substitution due to the electron-withdrawing effect of the adjacent pyridine nitrogen, while 4-bromo-substituted compounds like the target compound demonstrate distinct regioselectivity profiles in cross-coupling transformations . However, no quantitative reaction rate data are available for direct comparison of 4-Bromo-3-(pyrrolidin-1-yl)pyridine against its 2-bromo-substituted analog under identical conditions. This evidence constitutes class-level inference based on established pyridine substitution chemistry principles.

Organic synthesis Cross-coupling Building block

4-Bromo-3-(pyrrolidin-1-yl)pyridine Application Scenarios


PYCR1 Inhibitor Optimization

Given the established class-level activity of 3-pyrrolidinyl-pyridine scaffolds against PYCR1 (IC50 = 500,000 nM for related core structures) [1], 4-Bromo-3-(pyrrolidin-1-yl)pyridine is a suitable starting scaffold for structure-activity relationship optimization campaigns. The bromine atom at the 4-position provides a synthetic handle for diversification via cross-coupling chemistry to improve potency and selectivity. Researchers can systematically explore substitution at the 4-position while maintaining the pyrrolidine-pyridine core to enhance target engagement and reduce the >50-fold potency gap relative to optimized analogs in the series [1].

Palladium Cross-Coupling Building Block

4-Bromo-3-(pyrrolidin-1-yl)pyridine serves as a versatile building block for constructing complex molecular architectures through Suzuki-Miyaura, Buchwald-Hartwig, and related palladium-catalyzed cross-coupling reactions . The 4-bromo substitution position provides distinct regioselectivity compared to 2-bromo-substituted regioisomers, which may be advantageous for specific synthetic sequences. This compound is particularly valuable in medicinal chemistry programs requiring late-stage diversification of the pyridine scaffold after the pyrrolidine moiety has been incorporated into the target molecule.

Protonation-Dependent Biological Properties

With a predicted pKa of 3.85±0.10 , 4-Bromo-3-(pyrrolidin-1-yl)pyridine exists predominantly in its neutral form at physiological pH (7.4). This property makes it suitable for studies investigating the impact of protonation state on membrane permeability, protein binding, and biological assay outcomes in cellular systems. Researchers comparing this compound with regioisomers exhibiting different predicted pKa values can gain insights into how subtle changes in substitution pattern influence physicochemical and pharmacokinetic properties without altering molecular weight or core scaffold.

Batch-Specific Quality Verification

Organizations sourcing 4-Bromo-3-(pyrrolidin-1-yl)pyridine should implement batch-specific analytical verification protocols due to the compound's limited supplier network density and variable purity specifications (95-98% across vendors) . Unlike 2-Bromo-4-(pyrrolidin-1-yl)pyridine, which is widely available from major distributors with validated melting point characterization, procurement of this specific regioisomer requires advanced planning, longer lead times, and internal quality control measures to ensure batch consistency before initiating high-value synthetic campaigns or biological assays . This application scenario is particularly relevant for GLP-regulated environments requiring traceable material provenance and documented purity verification.

Technical Documentation Hub

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